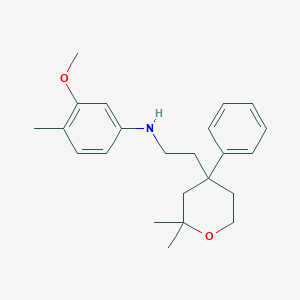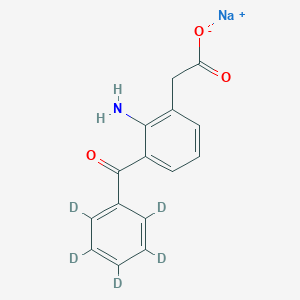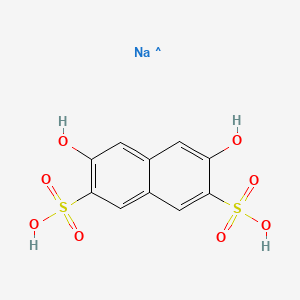
3,6-Dihydroxynaphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its solubility in water and its applications in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2,7-disulfonic acid, which is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is first sulfonated and then subjected to controlled hydroxylation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer oxygen functionalities.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
Oxidation: Products include naphthoquinones.
Reduction: Products include dihydroxynaphthalenes.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
3,6-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Mécanisme D'action
The mechanism of action of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to form stable complexes with metal ions and organic molecules. The hydroxyl and sulfonic acid groups facilitate interactions with various molecular targets, leading to its effectiveness in applications such as staining and chelation. The pathways involved include coordination chemistry and hydrogen bonding .
Comparaison Avec Des Composés Similaires
- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid
Comparison: 3,6-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to the specific positions of its hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different solubility, stability, and interaction profiles with other molecules .
Propriétés
Formule moléculaire |
C10H8NaO8S2 |
|---|---|
Poids moléculaire |
343.3 g/mol |
InChI |
InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18); |
Clé InChI |
WZCUTQZDUZZQSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Numéros CAS associés |
51690-40-5 7153-21-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)



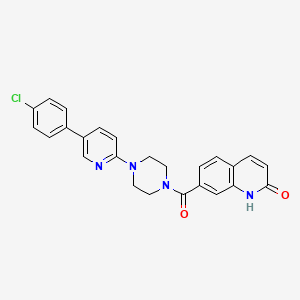
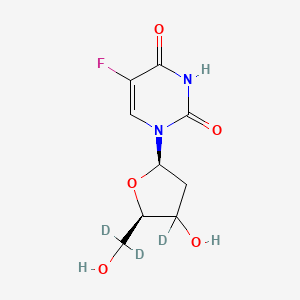
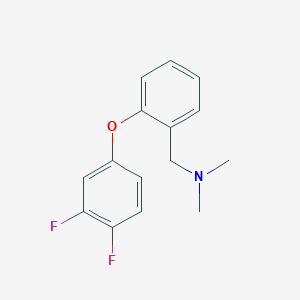
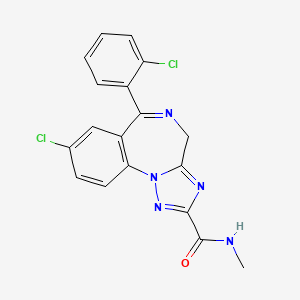

![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
